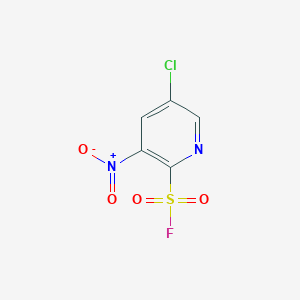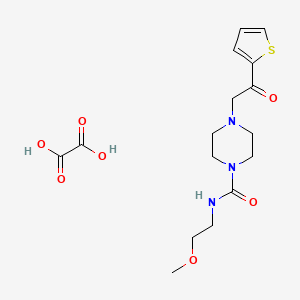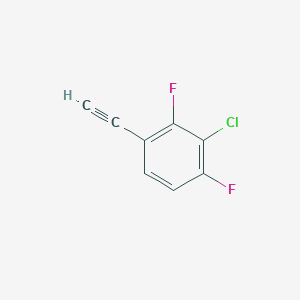
5-Chloro-3-nitropyridine-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-nitropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2ClFN2O4S. It is a type of fluorinated pyridine .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C5H2ClFN2O4S/c6-3-1-4 (9 (10)11)5 (8-2-3)14 (7,12)13/h1-2H .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 240.59. It should be stored at a temperature below -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
- Research Context : Interaction of isozymes I, II, and IV with benzolamide-like derivatives.
- Findings : Compounds were designed to possess good leaving groups for aromatic nucleophilic substitution reactions with fluoride, aiming at introducing positron-emitting isotopes like 18F for PET applications. Optimizing synthetic procedures could lead to effective CA inhibitors for PET, assessing the role of membrane-bound CA isozymes or new diagnostic tools (Supuran, Ilies, & Scozzafava, 1998).
Fluorescence Turn-On Sensing of Fluoride
- Research Context : Sensing fluoride in drinking water and 18F-PET.
- Findings : Certain Lewis acidic organostiboranes bind fluoride anions effectively, confirmed through spectrophotometric titrations. This property allows for sub-ppm fluoridation level assays in tap water or bottled infant drinking waters (Hirai & Gabbaï, 2014).
Catalytic Synthesis of Sulfonamides
- Research Context : Nickel(II)-catalyzed addition of aryl and heteroaryl boroxines.
- Findings : This study shows the production of sulfinamide products through redox-neutral reactions. The initially formed sulfinamides can undergo further transformation to sulfonimidoyl fluorides upon treatment with fluoride, showing the versatility of the reactions (Lo & Willis, 2021).
Nucleophilic Aromatic Substitution
- Research Context : Synthesis of 2,5-disubstituted pyridines.
- Findings : Investigations into reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt showed successful substitution reactions with various nucleophiles. This pathway yielded products like 2-chloro-5-nitropyridine and others, highlighting the chemical versatility of the compound (Bakke & Sletvold, 2003).
Electrochemical Synthesis of Sulfonyl Fluorides
- Research Context : Environmentally benign electrochemical approach.
- Findings : A novel method to prepare sulfonyl fluorides using thiols or disulfides in combination with KF. This process is notable for its mild conditions and broad substrate scope, demonstrating the potential for sustainable and versatile chemical synthesis (Laudadio et al., 2019).
Safety and Hazards
Zukünftige Richtungen
The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines, such as 5-Chloro-3-nitropyridine-2-sulfonyl fluoride, present a special interest as potential imaging agents for various biological applications .
Eigenschaften
IUPAC Name |
5-chloro-3-nitropyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJRHQKMWFYURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2728008.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2728010.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2728012.png)
![6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B2728016.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/no-structure.png)
![[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2728021.png)
![7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2728022.png)
![1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2728023.png)
![3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2728024.png)
![Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate](/img/structure/B2728027.png)



